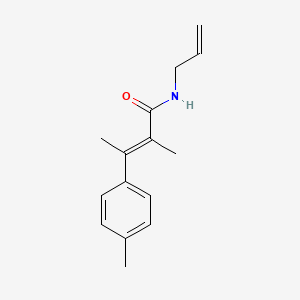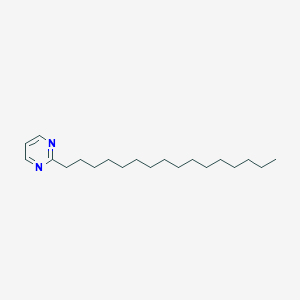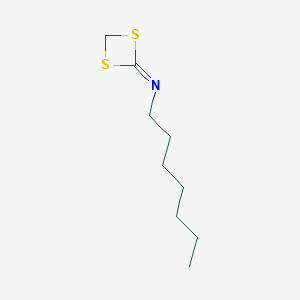![molecular formula C11H24N2O2 B14594871 4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol CAS No. 61146-55-2](/img/structure/B14594871.png)
4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol is an organic compound that features both an alcohol and an ether functional group. This compound is notable for its unique structure, which includes a diazenyl group (N=N) attached to a tert-butyl group, making it a subject of interest in various chemical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol typically involves multiple steps:
Formation of the Diazenyl Group: The diazenyl group can be introduced through a diazotization reaction, where a primary amine is treated with nitrous acid to form a diazonium salt, which is then coupled with a tert-butyl group.
Ether Formation: The ether linkage is formed by reacting an alcohol with an alkyl halide under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Final Assembly: The final step involves the coupling of the diazenyl intermediate with the butanol derivative under controlled conditions to ensure the correct configuration and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The alcohol group in 4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to form the corresponding amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Aldehydes, Carboxylic acids
Reduction: Amines
Substitution: Various substituted ethers
Wissenschaftliche Forschungsanwendungen
4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through diazenyl coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups that can interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its ability to act as a prodrug that releases active compounds under specific conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism by which 4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol exerts its effects involves several pathways:
Molecular Targets: The diazenyl group can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and nucleic acids.
Pathways Involved: The compound can undergo metabolic activation, where enzymes convert it into reactive intermediates that can modify biomolecules, potentially leading to therapeutic effects or toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butyldimethylsilyl)oxy-1-butanol: Similar in structure but lacks the diazenyl group, making it less reactive in certain chemical reactions.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl ether group and an aldehyde, used in different synthetic applications.
Uniqueness
4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol is unique due to its combination of a diazenyl group and an ether linkage, which provides a versatile platform for various chemical transformations and applications in research and industry.
Eigenschaften
CAS-Nummer |
61146-55-2 |
|---|---|
Molekularformel |
C11H24N2O2 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
4-[2-(tert-butyldiazenyl)propan-2-yloxy]butan-1-ol |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)12-13-11(4,5)15-9-7-6-8-14/h14H,6-9H2,1-5H3 |
InChI-Schlüssel |
RCGYULIJKAJVTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=NC(C)(C)OCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)




![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)


methanone](/img/structure/B14594858.png)

